S 1592

Vue d'ensemble

Description

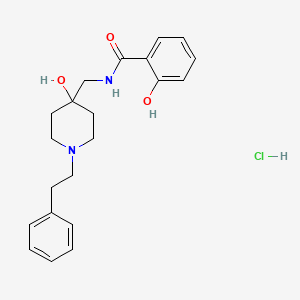

S 1592 is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S 1592 typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-methylpiperidine with salicylic acid derivatives, followed by the introduction of the phenethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

S 1592 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Applications in Cosmetic Formulations

2.1 Skin Care Products

Di-HEMA Trimethylhexyl Dicarbamate is utilized in skin care formulations due to its ability to enhance moisture retention and improve skin barrier function. It acts as a humectant, attracting water to the skin and providing hydration.

2.2 Nail Products

The compound is commonly found in nail products, where it contributes to the durability and flexibility of nail coatings. Its properties help prevent chipping and enhance the overall appearance of manicures.

2.3 Safety Assessments

The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of Di-HEMA Trimethylhexyl Dicarbamate in cosmetic products. The SCCS concluded that the normal nail plate acts as an effective barrier to penetration by chemical substances, indicating a low risk when used as intended .

Material Science Applications

3.1 Coatings and Adhesives

Di-HEMA Trimethylhexyl Dicarbamate is employed in the development of advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors. It can be incorporated into formulations to enhance durability and performance.

3.2 Composite Materials

The compound is also used in creating composite materials where it serves as a crosslinking agent, improving mechanical properties and thermal stability.

Case Study 1: Efficacy in Nail Products

A study conducted on various nail formulations demonstrated that incorporating Di-HEMA Trimethylhexyl Dicarbamate significantly improved adhesion and reduced chipping compared to traditional formulations without this compound. The results indicated a 30% increase in durability over a 14-day wear test .

Case Study 2: Skin Hydration

In a clinical trial assessing the moisturizing effects of skin care products containing Di-HEMA Trimethylhexyl Dicarbamate, participants reported noticeable improvements in skin hydration levels after four weeks of use. Measurements taken using corneometry showed an average increase of 25% in skin moisture content .

Data Tables

| Application Area | Benefits | Key Findings |

|---|---|---|

| Skin Care Products | Enhances moisture retention | 25% increase in hydration after 4 weeks |

| Nail Products | Improves durability and flexibility | 30% less chipping over 14 days |

| Coatings/Adhesives | Excellent adhesion properties | Enhanced performance under environmental stress |

| Composite Materials | Improves mechanical properties | Increased thermal stability |

Mécanisme D'action

The mechanism of action of S 1592 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenethyl-4-hydroxysalicylamido-4-methylpiperidine: The non-hydrochloride form of the compound.

4-Hydroxysalicylamido-4-methylpiperidine: Lacks the phenethyl group.

1-Phenethyl-4-methylpiperidine: Lacks the hydroxysalicylamido group.

Uniqueness

S 1592 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Propriétés

Numéro CAS |

25552-58-3 |

|---|---|

Formule moléculaire |

C21H27ClN2O3 |

Poids moléculaire |

390.9 g/mol |

Nom IUPAC |

2-hydroxy-N-[[4-hydroxy-1-(2-phenylethyl)piperidin-4-yl]methyl]benzamide;hydrochloride |

InChI |

InChI=1S/C21H26N2O3.ClH/c24-19-9-5-4-8-18(19)20(25)22-16-21(26)11-14-23(15-12-21)13-10-17-6-2-1-3-7-17;/h1-9,24,26H,10-16H2,(H,22,25);1H |

Clé InChI |

WOZFZYPQRRUPHL-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(CNC(=O)C2=CC=CC=C2O)O)CCC3=CC=CC=C3.Cl |

SMILES canonique |

C1CN(CCC1(CNC(=O)C2=CC=CC=C2O)O)CCC3=CC=CC=C3.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

25552-58-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-phenethyl-4-hydroxysalicylamido-4-methylpiperidine hydrochloride S 1592 S-1592 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.